molecular formula C8H10F2N2O2 B14026337 Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate

Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate

Cat. No.: B14026337
M. Wt: 204.17 g/mol
InChI Key: MJTBKFSXVZULSM-UHFFFAOYSA-N
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Description

Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate is a chemical compound that belongs to the class of difluoromethylated pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of a pyrazole precursor with ethyl bromodifluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods may utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors is also explored to optimize the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can improve its binding affinity to target proteins or enzymes. This interaction can inhibit the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4-(difluoromethyl)-1-methyl-pyrazole-3-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of a difluoromethyl group and a pyrazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-5(7(9)10)4-12(2)11-6/h4,7H,3H2,1-2H3

InChI Key

MJTBKFSXVZULSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C(F)F)C

Origin of Product

United States

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